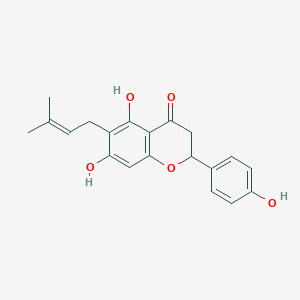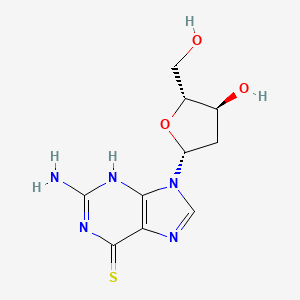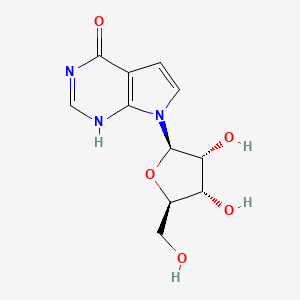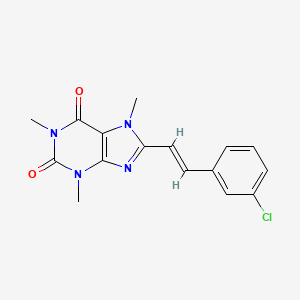
AC1903
描述
AC1903,也称为N-(2-呋喃甲基)-1-(苯甲基)-1H-苯并咪唑-2-胺,是一种针对瞬时受体电位典型通道5(TRPC5)的特异性选择性抑制剂。该化合物在保护足细胞方面显示出巨大潜力,足细胞是肾脏过滤系统中的关键细胞。 This compound已被广泛研究,证明其能够在各种肾脏疾病动物模型中抑制严重蛋白尿并防止足细胞丢失 .
科学研究应用
AC1903 具有广泛的科学研究应用,包括:
化学: 用作研究 TRPC5 通道活性及其在各种生理过程中的作用的工具化合物。
生物学: 研究其对细胞过程的影响,包括钙信号传导和细胞存活。
医学: 探索作为治疗肾脏疾病的潜在治疗剂,特别是那些涉及足细胞损伤和蛋白尿的疾病。
作用机制
AC1903 通过选择性抑制 TRPC5 通道发挥作用。TRPC5 是一种在脑和肾中高度表达的钙渗透性非选择性阳离子通道。通过阻断 TRPC5 活性,this compound 阻止了钙离子进入足细胞,从而保护这些细胞免受损害并减少蛋白尿。 该化合物对 TRPC4 或 TRPC6 电流没有明显影响,并且在激酶谱分析中没有显示脱靶效应 .
生化分析
Biochemical Properties
AC1903 plays a crucial role in biochemical reactions by inhibiting TRPC5 channels. TRPC5 channels are involved in calcium signaling, which is essential for various cellular processes. This compound interacts with TRPC5 channels by binding to their active sites, thereby preventing calcium influx. This inhibition protects podocytes from injury and reduces proteinuria in models of kidney disease . Additionally, this compound has been shown to inhibit other TRPC channels, including TRPC3, TRPC4, and TRPC6, albeit with varying potency .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In podocytes, this compound protects against injury induced by puromycin aminonucleoside (PAN) by stabilizing the cytoskeleton and reducing proteinuria . In cancer cell lines, this compound suppresses the uptake of aminoglycosides and reduces premature termination codon readthrough, highlighting its potential in genetic disorder treatments . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating calcium influx through TRPC channels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TRPC5 channels, leading to the inhibition of calcium influx. This inhibition disrupts the downstream signaling pathways that rely on calcium as a secondary messenger. By preventing calcium entry, this compound stabilizes the actin cytoskeleton in podocytes, thereby protecting them from injury . Additionally, this compound’s interaction with other TRPC channels suggests a broader mechanism of action that may involve multiple calcium-dependent pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained activity in both in vitro and in vivo studies. Long-term administration of this compound in animal models has shown consistent protection of podocytes and reduction in proteinuria
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces proteinuria and protects podocytes without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential off-target interactions with other TRPC channels . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate calcium signaling and cellular homeostasis. The compound interacts with enzymes and cofactors that modulate TRPC channel activity, thereby influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target TRPC channels. The compound’s activity and function are influenced by its localization within specific cellular compartments, such as the plasma membrane and endoplasmic reticulum . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its therapeutic effects.
准备方法
合成路线和反应条件
AC1903 的合成涉及苯并咪唑衍生物的制备。关键步骤包括苯并咪唑环的形成以及随后引入呋喃甲基和苯甲基基团的功能化。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率并减少杂质。 结晶、过滤和色谱等技术用于纯化最终产品 .
化学反应分析
反应类型
AC1903 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成相应的氧化衍生物。
还原: 还原反应可以修饰苯并咪唑环或其他官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应.
主要产物
相似化合物的比较
类似化合物
ML204: 另一种具有类似效力的 TRPC5 抑制剂。
Pico145: 一种 TRPC1/4/5 通道的选择性抑制剂。
SAR7334: 一种 TRPC3/6/7 通道的选择性抑制剂.
AC1903 的独特性
This compound 的独特之处在于其对 TRPC5 的高度选择性及其能够保护足细胞而不影响 TRPC4 或 TRPC6。 这种特异性使其成为研究 TRPC5 相关途径和开发针对肾脏疾病的靶向疗法的宝贵工具 .
总之,this compound 是一种很有前途的化合物,在科学研究和治疗应用中具有巨大潜力。其对 TRPC5 的选择性抑制和对足细胞的保护作用使其成为研究和治疗肾脏疾病的宝贵资产。
属性
IUPAC Name |
1-benzyl-N-(furan-2-ylmethyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-12H,13-14H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECUWHDVQIITIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831234-13-0 | |
| Record name | 1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


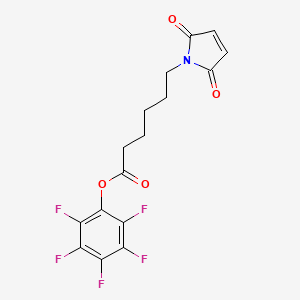
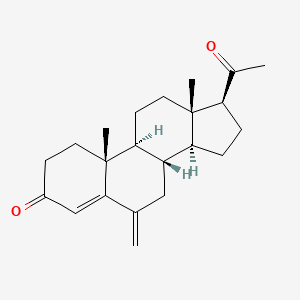


![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)

